molecular formula C7H8FN3O B13045196 1-(4-Fluoropyridin-2-YL)-3-methylurea CAS No. 1443108-74-4

1-(4-Fluoropyridin-2-YL)-3-methylurea

Cat. No.: B13045196
CAS No.: 1443108-74-4
M. Wt: 169.16 g/mol
InChI Key: QSBXBHYKCQUHDF-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-yl)-3-methylurea is a substituted urea derivative featuring a fluorinated pyridine ring. Its molecular formula is C₇H₇FN₃O, with a molecular weight of 183.15 g/mol.

Properties

CAS No.

1443108-74-4

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)-3-methylurea

InChI

InChI=1S/C7H8FN3O/c1-9-7(12)11-6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,9,10,11,12)

InChI Key

QSBXBHYKCQUHDF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC=CC(=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluoropyridin-2-YL)-3-methylurea typically involves the reaction of 4-fluoropyridine with methyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Fluoropyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(4-Fluoropyridin-2-YL)-3-methylurea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

    Agrochemicals: The compound’s fluorinated structure makes it a potential candidate for the development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and bioactivity.

    Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can form strong interactions with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular parameters, and applications of 1-(4-Fluoropyridin-2-yl)-3-methylurea with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Notes
This compound 4-Fluoropyridin-2-yl C₇H₇FN₃O 183.15 g/mol Not provided Target compound; potential agrochemical/pharmaceutical use inferred from analogs
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) 3,4-Dichlorophenyl C₈H₈Cl₂N₂O 235.07 g/mol 38655-13-9 Metabolite of diuron; detected in environmental samples
1-(4-Isopropylphenyl)-3-methylurea (IPPMU) 4-Isopropylphenyl C₁₁H₁₆N₂O 192.26 g/mol 34123-57-4 Analytical standard for pesticide residue analysis
1-(4-Anilinophenyl)-3-methylurea 4-Anilinophenyl C₁₄H₁₅N₃O 241.29 g/mol 22325-88-8 Research chemical; structural studies

Key Observations:

  • Substituent Effects : The fluoropyridinyl group in the target compound contrasts with chlorinated phenyl (DCPMU) or alkylated phenyl (IPPMU) groups. Fluorine’s high electronegativity and small atomic radius may enhance metabolic stability compared to chlorine, which is prone to dehalogenation in environmental degradation .
  • Molecular Weight and Solubility: The lower molecular weight of the fluoropyridinyl analog suggests higher solubility in polar solvents compared to bulkier derivatives like IPPMU or 1-(4-anilinophenyl)-3-methylurea.

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